

Comparative analysis of the hydrolysis resistance of polyesters from different diols.

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A Comparative Analysis of the Hydrolysis Resistance of Polyesters from Different Diols

The stability of polyesters in the presence of water is a critical performance attribute, particularly in applications such as drug delivery, medical implants, and high-performance coatings, where premature degradation can lead to device failure or loss of efficacy. The chemical structure of the diol monomer used in the synthesis of the polyester plays a pivotal role in determining its resistance to hydrolytic cleavage. This guide provides a comparative analysis of the hydrolysis resistance of polyesters synthesized from various diols, supported by experimental data and detailed methodologies.

Influence of Diol Structure on Hydrolytic Stability

The susceptibility of the ester linkage to nucleophilic attack by water is influenced by several factors inherent to the diol's structure, including chain length, branching, and the presence of ether or cyclic moieties.

- Linear Alkyl Diols: For polyesters based on linear aliphatic diols, an increase in the length of the alkyl chain generally leads to enhanced hydrolytic stability. This is attributed to the increased hydrophobicity of the polymer backbone, which impedes water penetration.
- Branched Diols: The introduction of side groups on the diol chain, such as the methyl group in 2-Methyl-1,3-propanediol (MPO), can significantly improve hydrolysis resistance.[1] This is due to two primary effects: steric hindrance, where the bulky side group physically protects the adjacent ester linkage from water molecules, and increased hydrophobicity.[1] Polyesters



based on neopentyl glycol (NPG) also exhibit good hydrolytic stability due to steric hindrance provided by its quaternary carbon.[2][3]

- Ether Diols: Polyesters containing ether linkages in the diol segment generally exhibit greater hydrolytic stability compared to their all-alkyl counterparts.[4] The ether oxygen can influence the electronic environment of the ester group and the overall polarity and water absorption of the polymer.
- Cycloaliphatic Diols: The incorporation of cyclic structures, such as 1,4-cyclohexanedimethanol (CHDM), into the polyester backbone can enhance hydrolytic resistance.
 [5] This is often associated with an increase in the glass transition temperature (Tg) and reduced chain mobility, which can limit water diffusion into the polymer matrix.
- Polycarbonate Diols: Polyurethanes synthesized with polycarbonate diols are known for their
 exceptional hydrolytic stability.[6][7] Unlike traditional polyesters which release carboxylic
 acids upon hydrolysis (which can then autocatalyze further degradation), polycarbonate diols
 hydrolyze to produce carbon dioxide and diols, avoiding this catalytic cycle.[6][8]

Quantitative Comparison of Hydrolysis Resistance

The following tables summarize experimental data from studies comparing the hydrolytic stability of polyesters and polyurethanes derived from different diols.

Table 1: Hydrolysis of Adipate-Based Polyester Polyols

This study measured the generation of acid as an indicator of hydrolysis when polyols were mixed with 10% water and heated to 90°C.[9] A lower acid number indicates higher hydrolytic stability.



Diol Composition	Acid Number (mg KOH/g) after 4 hours	Acid Number (mg KOH/g) after 8 hours	Acid Number (mg KOH/g) after 12 hours
1,4-Butanediol (BDO)	~1.8	~3.0	~4.0
50:50 1,4-BDO : Ethylene Glycol (EG)	~1.5	~2.5	~3.2
50:50 2-Methyl-1,3- propanediol (MPO) : 1,4-BDO	~0.8	~1.2	~1.5
50:50 MPO : 1,6- Hexanediol (HDO)	~0.7	~1.0	~1.2

Data extracted from Gantrade Corporation, "Hydrolysis Resistance Polyester Based Polyurethanes".[9]

Table 2: Tensile Strength Retention of MDI-Based Thermoplastic Polyurethanes (TPUs)

This study compared the tensile strength retention of various TPUs after immersion in water at 80°C.[6] Higher retention indicates better hydrolytic stability.

Polyol Type	Tensile Strength Retention after 3 weeks	Tensile Strength Retention after 4 weeks
1,6-Hexanediol (HDO) Adipate	~20%	~15%
Polycaprolactone (PCL) Diol (Grade 1)	~40%	~30%
Polycaprolactone (PCL) Diol (Grade 2)	~55%	~45%
Polytetramethylene Ether Glycol (PTMEG)	~95%	~90%
1,6-Hexanediol (HDO) Polycarbonate Diol	~100%	~100%



Data extracted from Gantrade Corporation, "Ultimate Performance Polyurethanes Based on Polycarbonate Diols".[6]

Experimental Protocols for Hydrolysis Testing

Standardized testing methodologies are crucial for the objective comparison of material performance. The following are detailed protocols for commonly cited hydrolysis tests.

Accelerated Hydrolysis Test by Acid Number Measurement

This method provides a quantitative measure of degradation by titrating the acidic byproducts of ester hydrolysis.[9]

Objective: To determine the relative hydrolytic stability of polyester polyols.

Apparatus:

- Reaction vessel with a stirrer
- Heating mantle or oil bath with temperature control
- Burette and titration equipment
- Analytical balance

Reagents:

- · Polyester polyol sample
- Deionized water
- Potassium hydroxide (KOH) solution of known concentration (e.g., 0.1 N)
- Phenolphthalein indicator

Procedure:



- Weigh a specific amount of the polyester polyol into the reaction vessel.
- Add 10% by weight of deionized water to the polyol.
- Heat the mixture to 90°C while stirring continuously.
- At predetermined time intervals (e.g., 4, 8, 12 hours), withdraw a sample of the mixture.
- Allow the sample to cool to room temperature.
- Dissolve the sample in a suitable solvent (e.g., a mixture of toluene and isopropanol).
- Add a few drops of phenolphthalein indicator.
- Titrate the sample with the standardized KOH solution until a persistent pink endpoint is observed.
- Record the volume of KOH solution used.
- Calculate the acid number in mg KOH/g of the sample.

ISO 1419:1995, Method C (Tropical Test)

This is an accelerated aging test that simulates exposure to a hot and humid environment.[10] [11][12][13][14]

Objective: To assess the resistance of a material to deterioration by hydrolysis through visual evaluation.

Apparatus:

 Climatic chamber or oven capable of maintaining a temperature of 70°C ± 1°C and a relative humidity of at least 95%.

Procedure:

· Prepare test specimens of the material.



- Place the specimens in the climatic chamber, ensuring they are not under strain and have free passage of air on both sides.
- Set the chamber conditions to 70°C and ≥95% relative humidity.
- Expose the specimens for a predetermined period (e.g., weekly intervals for 3 to 5 weeks or more).
- At the end of each interval, remove the test pieces from the chamber.
- Allow the specimens to cool and condition them at a standard atmosphere.
- Visually inspect the specimens against an unaged control sample for any signs of degradation, such as cracking, flaking, delamination, or significant changes in color and gloss.
- The rating is typically reported as the number of weeks the material withstands the test without showing signs of failure.[14]

ASTM F1635: Standard Test Method for In Vitro Degradation

This standard is widely used for evaluating the degradation of hydrolytically degradable polymers intended for medical applications.[1][5][15][16][17]

Objective: To determine the in vitro degradation rate of polymers by monitoring changes in mass, molecular weight, and mechanical properties over time.

Apparatus:

- Constant temperature bath or incubator set to 37°C (or a higher temperature for accelerated testing).
- Sealed containers for sample immersion.
- Analytical balance.
- Equipment for molecular weight analysis (e.g., Size Exclusion Chromatography SEC).



- Mechanical testing frame (e.g., for tensile or flexural tests).
- pH meter.

Reagents:

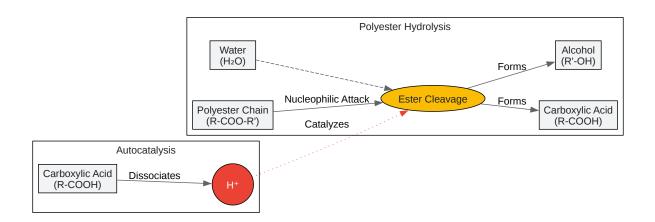
• Phosphate Buffered Saline (PBS) solution, pH 7.4.

Procedure:

- Prepare and sterilize the polymer specimens as they would be for their final application.
- Place a minimum of three specimens for each time point into separate containers.
- Add a sufficient volume of PBS solution to each container to ensure complete immersion (a solution-to-specimen mass ratio of at least 100:1 is recommended).[17]
- Place the sealed containers in the constant temperature bath at 37°C.
- Monitor the pH of the solution at least weekly and ensure it remains within the 7.2 to 7.6 range.[17]
- At each scheduled time point, retrieve the set of specimens.
- Rinse the specimens with deionized water and dry them to a constant weight.
- Measure and record the mass loss.
- Characterize the specimens for changes in molecular weight using SEC.
- Perform mechanical testing to evaluate the retention of properties like tensile strength or modulus.
- Construct degradation profiles by plotting mass loss, molecular weight, and strength retention as a function of time.

Diagrams

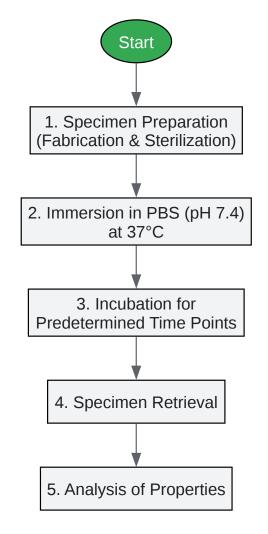


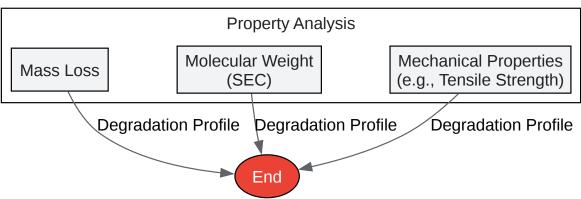


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Caption: General mechanism of acid-catalyzed polyester hydrolysis.







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Caption: Experimental workflow for in vitro hydrolysis testing via ASTM F1635.



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